molecular formula C13H10FNO B177053 3-fluoro-N-phenylbenzamide CAS No. 1629-09-0

3-fluoro-N-phenylbenzamide

Cat. No.: B177053
CAS No.: 1629-09-0
M. Wt: 215.22 g/mol
InChI Key: STGITJSNRGHAQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-fluoro-N-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 1-fluoro-3-iodobenzene with aniline in the presence of carbon monoxide . The reaction typically requires a palladium catalyst and is conducted under an inert atmosphere at elevated temperatures (around 100°C) and pressures . Another method involves the use of triethylamine in N,N-dimethylformamide as a solvent, with the reaction mixture heated to 100°C under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Hydrolysis: Carboxylic acid and aniline.

Scientific Research Applications

3-fluoro-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-phenylbenzamide involves its interaction with molecular targets such as enzymes and receptors. In the context of its anti-cancer properties, the compound inhibits specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with key signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-chloro-N-phenylbenzamide: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.

    3-bromo-N-phenylbenzamide:

Uniqueness

3-fluoro-N-phenylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGITJSNRGHAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287641
Record name 3-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-09-0
Record name 1629-09-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-fluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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